molecular formula C11H16ClNO B6224913 [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride CAS No. 2768326-77-6

[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride

Cat. No. B6224913
CAS RN: 2768326-77-6
M. Wt: 213.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride (AMIC) is a synthetic compound with a wide range of applications in scientific research. It is used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used to study the effects of various drugs on the body, as well as to investigate the role of various proteins in the regulation of gene expression.

Mechanism of Action

The mechanism of action of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride is not completely understood. However, it is believed that it acts as an inhibitor of COX-2, which is involved in the production of inflammatory mediators. It is also thought to act as an antagonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain and inflammation. Additionally, it is believed to act as an agonist of the G-protein-coupled receptor GPR119, which is involved in the regulation of glucose metabolism and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride are still being studied. However, it has been shown to have anti-inflammatory, analgesic, and anti-diabetic properties. It has also been shown to have anti-cancer properties, as well as to be effective in the treatment of obesity. Additionally, it has been shown to have a beneficial effect on the cardiovascular system and to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

The main advantage of using [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride in laboratory experiments is that it is a safe and non-toxic compound. Additionally, it is relatively inexpensive and easy to synthesize. However, it is important to note that [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride is not approved for human use and should only be used in laboratory experiments.

Future Directions

The potential future directions for the use of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride in scientific research are numerous. It could be used to further investigate the role of COX-2 in inflammation, to study the effects of various drugs on the body, or to investigate the role of various proteins in the regulation of gene expression. Additionally, it could be used to further investigate its anti-inflammatory, analgesic, anti-diabetic, and anti-cancer properties. Finally, it could be used to further investigate its beneficial effects on the cardiovascular system and to reduce the risk of stroke.

Synthesis Methods

[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride is synthesized from a two-step process. The first step involves the reaction of 2-bromo-3-methyl-1H-indene with 2-amino-2-methyl-1,3-propanediol in the presence of a base catalyst to form the intermediate compound 3-methyl-2-amino-1H-indene-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride involves the reaction of 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Add 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol to a reaction flask", "Add ammonia to the reaction flask and heat to 60-70°C for 2 hours", "Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3", "Filter the resulting solid and wash with water", "Dry the solid to obtain [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride" ] }

CAS RN

2768326-77-6

Product Name

[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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